4,4-Diethoxy-N,N-diethyl-1-butanamine

lipophilicity partition coefficient organic synthesis

4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6) is a tertiary amino acetal reagent with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol. It is classified as a protected amino aldehyde equivalent, primarily utilized as a synthetic intermediate for the preparation of amino acetals and related nitrogen-containing heterocycles.

Molecular Formula C12H27NO2
Molecular Weight 217.35 g/mol
CAS No. 97028-91-6
Cat. No. B1485047
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4,4-Diethoxy-N,N-diethyl-1-butanamine
CAS97028-91-6
Molecular FormulaC12H27NO2
Molecular Weight217.35 g/mol
Structural Identifiers
SMILESCCN(CC)CCCC(OCC)OCC
InChIInChI=1S/C12H27NO2/c1-5-13(6-2)11-9-10-12(14-7-3)15-8-4/h12H,5-11H2,1-4H3
InChIKeyIWOVPCWTSCISJK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6) Procurement: Sourcing a Tertiary Amino Acetal Intermediate


4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6) is a tertiary amino acetal reagent with the molecular formula C12H27NO2 and a molecular weight of 217.35 g/mol . It is classified as a protected amino aldehyde equivalent, primarily utilized as a synthetic intermediate for the preparation of amino acetals and related nitrogen-containing heterocycles . The compound features a diethylamino group and a diethyl acetal-protected butyraldehyde moiety, offering a unique combination of nucleophilic and electrophilic character that defines its utility in multi-step organic syntheses [1].

4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6): Why In-Class Amino Acetals Are Not Interchangeable


Amino acetals as a class serve as masked aldehydes for the introduction of aminoalkyl groups into heterocyclic scaffolds. However, substitution patterns on the amine nitrogen and the acetal carbon critically influence steric accessibility, nucleophilicity, and the subsequent deprotection kinetics. Replacing 4,4-Diethoxy-N,N-diethyl-1-butanamine with an analog such as the N,N-dimethyl variant (CAS 1116-77-4) or the primary amine 4,4-diethoxybutylamine (CAS 6346-09-4) alters the electronic environment and the steric bulk of the nitrogen lone pair, which can lead to divergent reaction rates, regioselectivity in cyclocondensation steps, and final product profiles [1]. Furthermore, the diethylamino group in the target compound imparts a distinct lipophilicity profile (XLogP3: 2.3) compared to its N,N-dimethyl counterpart (XLogP3: 1.4), affecting solubility and partition behavior in biphasic reaction systems . These subtle but quantifiable differences mean that a generic swap without re-optimization of reaction conditions can result in lower yields, impurity formation, or complete synthetic failure.

4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6): Quantitative Differentiation vs. N,N-Dimethyl and Primary Amino Analogs


Comparative Lipophilicity: N,N-Diethyl vs. N,N-Dimethyl Amino Acetal

The N,N-diethyl substitution in 4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6) yields a significantly higher computed lipophilicity (XLogP3 = 2.3) compared to the N,N-dimethyl analog 4,4-Diethoxy-N,N-dimethyl-1-butanamine (CAS 1116-77-4; XLogP3 = 1.4) . This difference of 0.9 log units corresponds to an approximately 8-fold higher theoretical partition coefficient favoring the organic phase in a standard octanol-water system .

lipophilicity partition coefficient organic synthesis phase transfer

Steric Bulk Comparison: Diethylamino vs. Dimethylamino and Primary Amino Analogs

The nitrogen substitution pattern directly impacts steric accessibility. 4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6) features a diethylamino group with two ethyl substituents, offering greater steric bulk than the N,N-dimethyl analog (CAS 1116-77-4) and the unsubstituted primary amine 4,4-diethoxybutylamine (CAS 6346-09-4) [1]. This increased steric hindrance can modulate the rate of nucleophilic attack and influence regioselectivity in subsequent cyclization or alkylation reactions.

steric hindrance nucleophilicity reaction selectivity synthetic intermediate

Rotatable Bond Count and Conformational Flexibility

The target compound possesses 10 rotatable bonds, a consequence of its N,N-diethyl and diethoxy acetal substituents . This is a higher number compared to the primary amine analog 4,4-diethoxybutylamine (CAS 6346-09-4), which has fewer rotatable bonds due to the absence of N-alkyl groups [1]. Increased conformational flexibility can influence molecular recognition events, solubility, and the compound's behavior in biological or catalytic systems.

conformational analysis molecular flexibility structure-activity relationship

4,4-Diethoxy-N,N-diethyl-1-butanamine (CAS 97028-91-6): Recommended Research and Industrial Applications


Synthesis of Amino Acetals for Heterocyclic Scaffolds

Given its established use as a reagent for the synthesis of amino acetals , this compound is ideally suited for the preparation of nitrogen-containing heterocycles. Its tertiary diethylamino group, with its specific steric and lipophilic profile, may offer advantages in constructing complex ring systems where controlled nucleophilicity and organic phase partitioning are critical.

Intermediate in the Development of 5-HT1D Receptor Agonists

Structural analogs of this compound, particularly the N,N-dimethyl variant, are key intermediates in the synthesis of antimigraine drugs such as sumatriptan and zolmitriptan [1]. The diethyl analog may serve as a valuable alternative building block in medicinal chemistry campaigns aimed at exploring structure-activity relationships around the basic amine moiety of these pharmacophores, potentially leading to differentiated analogs with altered pharmacokinetic properties.

Phase-Transfer Catalysis and Biphasic Reaction Systems

The enhanced lipophilicity (XLogP3 = 2.3) of this compound relative to its N,N-dimethyl analog (XLogP3 = 1.4) makes it a candidate for reactions conducted in biphasic media or under phase-transfer conditions . Its preferential solubility in organic solvents may facilitate product isolation and improve reaction efficiency in processes involving aqueous and organic layers.

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